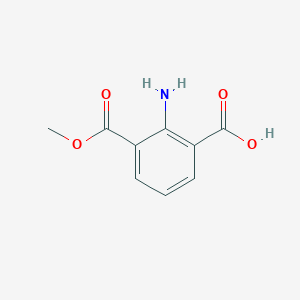

2-Amino-3-(methoxycarbonyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQCFHRNRAGKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383436 | |

| Record name | 2-amino-3-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253120-47-7 | |

| Record name | 2-amino-3-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 253120-47-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-Amino-3-(methoxycarbonyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(methoxycarbonyl)benzoic acid

Introduction

2-Amino-3-(methoxycarbonyl)benzoic acid is a substituted aromatic compound featuring three key functional groups: an amino group, a carboxylic acid, and a methyl ester. This unique arrangement makes it a molecule of interest for researchers, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its structural complexity imparts a specific set of physicochemical properties that are critical to understand for its effective application, from predicting its behavior in a reaction to designing its formulation in a potential drug product.

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It moves beyond a simple recitation of data points to provide a deeper understanding of the causality behind its properties, detailed protocols for their experimental determination, and a framework for its analytical quantification. The information herein is synthesized from established chemical principles and authoritative data sources to ensure scientific integrity and practical utility.

Chemical Identity and Molecular Structure

A thorough understanding of a molecule begins with its unambiguous identification and a clear picture of its structure. The spatial arrangement of atoms and functional groups in 2-Amino-3-(methoxycarbonyl)benzoic acid is the primary determinant of its chemical and physical behavior.

The molecule consists of a benzoic acid backbone. An amino group (-NH₂) is present at the C2 position (ortho to the carboxylic acid), and a methoxycarbonyl group (-COOCH₃) is at the C3 position (meta to the carboxylic acid). The presence of both a Brønsted-Lowry acid (the carboxylic acid) and a Brønsted-Lowry base (the amino group) makes it an amphoteric substance. The methyl ester adds a region of moderate polarity and potential for hydrolysis.

Table 1: Chemical Identifiers for 2-Amino-3-(methoxycarbonyl)benzoic acid

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-3-(methoxycarbonyl)benzoic acid | [1] |

| CAS Number | 253120-47-7 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [4][5] |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)C(=O)O)N) | N/A |

| InChI | 1S/C9H9NO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,10H2,1H3,(H,11,12) |

| InChIKey | UXQCFHRNRAGKOY-UHFFFAOYSA-N | |

Core Physicochemical Properties

The macroscopic properties of a compound, such as its melting point and solubility, are direct consequences of its molecular structure and the intermolecular forces it can form. These properties are fundamental for handling, purification, and formulation.

Physical State and Appearance

2-Amino-3-(methoxycarbonyl)benzoic acid is a solid at standard temperature and pressure. Its rigid aromatic structure and potential for hydrogen bonding contribute to a stable crystalline lattice.

Melting Point

This protocol describes the standard capillary method for determining the melting point of a solid organic compound.

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the apparatus rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility

The solubility profile is paramount for drug development, influencing everything from reaction work-up to bioavailability. The structure of 2-Amino-3-(methoxycarbonyl)benzoic acid suggests complex solubility behavior. The polar carboxylic acid and amino groups will favor solubility in polar solvents, while the aromatic ring and methyl ester favor non-polar organic solvents. Its amphoteric nature means its solubility in aqueous solutions will be highly pH-dependent. It will be more soluble in acidic solutions (protonated amine) and basic solutions (deprotonated carboxylic acid) than in neutral water.

This is the gold-standard method for determining equilibrium solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed, airtight container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the suspension using a syringe filter (ensure the filter material does not bind the compound) to separate the saturated solution from the undissolved solid.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV (see Section 5).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Acidity and Basicity (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. This is arguably one of the most important physicochemical properties for a drug candidate, as it governs absorption, distribution, metabolism, and excretion (ADME).

-

Carboxylic Acid Group (-COOH): This group is acidic. The pKa of benzoic acid is 4.2.[6] The electron-donating amino group and the electron-withdrawing methoxycarbonyl group will influence this value.

-

Amino Group (-NH₂): This group is basic. The pKa of the conjugate acid of aniline is around 4.6. The neighboring electron-withdrawing groups on the ring will decrease the basicity (lower the pKa) of this amino group.

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

-

Titration (Basic pKa): Perform a back-titration. Add a known excess of a strong acid (e.g., 0.1 M HCl) to the sample solution and titrate with the standardized strong base.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point.

Spectroscopic Profile

Spectroscopic analysis provides an empirical "fingerprint" of a molecule, confirming its identity, structure, and purity. A comprehensive analysis involves multiple techniques.[7]

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely in the 6.5-8.0 ppm range), a singlet for the amine protons (which may be broad and exchangeable), a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm, and a broad singlet for the carboxylic acid proton at a downfield shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton, showing signals for the two carbonyl carbons (ester and acid, >160 ppm), the aromatic carbons (110-150 ppm), and the methoxy carbon (~55 ppm).[8]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present.[9]

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

-

N-H Stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ are expected for the primary amine.

-

C=O Stretch: Two distinct carbonyl stretches will be visible. The carboxylic acid C=O will appear around 1700-1725 cm⁻¹, and the ester C=O will be at a slightly higher frequency, around 1720-1740 cm⁻¹.

-

C-O Stretch: Bands corresponding to the C-O bonds of the ester and carboxylic acid will be present in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For a molecular weight of 195.17, Electrospray Ionization (ESI) in positive mode would show a molecular ion peak [M+H]⁺ at m/z 196.18. In negative mode, a peak for [M-H]⁻ at m/z 194.16 would be expected.

Stability, Storage, and Handling

Ensuring the integrity of a chemical reagent is vital for reproducible research.

Chemical Stability and Incompatibilities

This compound is generally stable under standard laboratory conditions.[10] However, its stability can be compromised by:

-

Strong Oxidizing Agents, Acids, and Bases: These substances are incompatible and can cause degradation.[10]

-

Heat and Light: To prevent thermal decomposition, exposure to excess heat and direct sunlight should be avoided.[10] Thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis back to a carboxylic acid, especially under acidic or basic conditions.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and integrity of the compound over time.

-

Solid Form: The solid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term storage, refrigeration at 2-8°C is recommended.

-

In Solution: When dissolved in a solvent, the compound should be stored at lower temperatures. One supplier suggests stability for up to 1 month at -20°C and up to 6 months at -80°C in solution.[10]

Safety and Handling

Based on data for structurally similar compounds, 2-Amino-3-(methoxycarbonyl)benzoic acid should be handled with care.

-

Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[11][12][13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][13]

-

Handling: Avoid creating dust during handling.[13] Wash hands thoroughly after use.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible method for the quantification of aromatic compounds like 2-Amino-3-(methoxycarbonyl)benzoic acid.[14][15]

Caption: Experimental Workflow for HPLC-UV Quantification.

Method Selection Rationale

The conjugated aromatic system of the molecule provides a strong chromophore, making it highly suitable for UV detection. A reversed-phase C18 column is ideal for separating this moderately polar compound from potential impurities or matrix components based on its hydrophobicity.

Detailed Experimental Protocol: Quantification by HPLC-UV

This protocol provides a starting point for method development.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.[14]

-

Mobile Phase B: Acetonitrile.[14]

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: 30°C.[14]

-

Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), likely between 250-320 nm.

-

Injection Volume: 10 µL.

-

-

Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

-

Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Analysis and Quantification:

-

Inject the calibration standards in sequence, from lowest to highest concentration.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard. The curve should be linear with a correlation coefficient (r²) > 0.995.

-

Inject the unknown sample(s).

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

-

Conclusion

2-Amino-3-(methoxycarbonyl)benzoic acid is a multifaceted molecule whose utility in scientific research is directly linked to its physicochemical properties. Its amphoteric nature, complex solubility profile, and distinct spectroscopic fingerprint are all critical parameters that must be considered. This guide provides the foundational knowledge and practical experimental frameworks necessary for researchers to handle, characterize, and quantify this compound with confidence. A thorough understanding of these properties is the first step toward unlocking its full potential in the synthesis of novel chemical entities and the development of future technologies.

References

Please note that while the following links were verified at the time of generation, their availability may change.

-

PubChem. (n.d.). 2-Amino-3-methoxycarbonylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000692 2-amino-3-methoxybenzoic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

2A Biotech. (n.d.). 2-AMINO-3-(METHOXYCARBONYL)BENZOIC ACID. Retrieved from [Link]

-

ChemSrc. (n.d.). Benzoic acid, 2-[[[(3-methylphenyl)amino]carbonyl]amino]- (CAS No. 29274-56-4) SDS. Retrieved from [Link]

-

IndiaMART. (n.d.). 2-Amino-3-(methoxycarbonyl)benzoic acid, CAS NO:253120-47-7. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

-

NIST. (n.d.). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. WebBook. Retrieved from [Link]

-

MDPI. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(1), 949-960. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2022). pKa Values. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(methoxycarbonyl)benzoic acid (C9H8O4). Retrieved from [Link]

Sources

- 1. 2-Amino-3-methoxycarbonylbenzoate | C9H8NO4- | CID 7162321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2abiotech.net [2abiotech.net]

- 3. m.indiamart.com [m.indiamart.com]

- 4. 2-Amino-4-(methoxycarbonyl)benzoic acid | C9H9NO4 | CID 13349386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(methoxycarbonyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. global.oup.com [global.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. bmse000692 2-amino-3-methoxybenzoic Acid at BMRB [bmrb.io]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. angenechemical.com [angenechemical.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 2-Amino-3-(methoxycarbonyl)benzoic Acid in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-Amino-3-(methoxycarbonyl)benzoic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to predict and determine solubility in a range of common organic solvents.

Introduction: Understanding the Molecular Profile

2-Amino-3-(methoxycarbonyl)benzoic acid is a multifaceted organic molecule with a molecular weight of 195.17 g/mol and exists as a solid at room temperature. Its structure, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and a methyl ester, dictates its solubility behavior. The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and a hydrogen bond acceptor (the ester group), along with a nonpolar aromatic core, suggests a complex interaction with various solvents.

The key to understanding its solubility lies in the interplay of these functional groups and their influence on the molecule's overall polarity and its ability to form intermolecular bonds with solvent molecules. The general principle of "like dissolves like" serves as a foundational concept; polar solvents are expected to better solvate polar solutes, and nonpolar solvents are better for nonpolar solutes.[1][2]

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the intermolecular forces within the solvent to form new solute-solvent interactions. For 2-Amino-3-(methoxycarbonyl)benzoic acid, the following factors are paramount:

-

Polarity : The molecule possesses both polar (amino, carboxylic acid, ester) and nonpolar (benzene ring) regions, making it amphiphilic to some extent. The overall polarity will determine its affinity for solvents of varying dielectric constants.

-

Hydrogen Bonding : The amino and carboxylic acid groups can act as hydrogen bond donors, while the carbonyls of the carboxylic acid and ester, as well as the nitrogen of the amino group, can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Acid-Base Properties : The carboxylic acid moiety is acidic, and the amino group is basic.[3] This allows for potential acid-base reactions with acidic or basic solvents, which can significantly enhance solubility. For instance, in a basic solvent, the carboxylic acid can be deprotonated to form a highly polar and more soluble salt.[4] Conversely, in an acidic solvent, the amino group can be protonated.

Predicted Solubility in Common Organic Solvents

A study on 2-amino-3-methylbenzoic acid provides valuable insights into its solubility in a range of solvents.[5] The order of solubility for this related compound was found to be: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[5]

Based on this, we can predict a similar trend for 2-Amino-3-(methoxycarbonyl)benzoic acid, with some key differences arising from the replacement of a methyl group with a methoxycarbonyl group. The methoxycarbonyl group is more polar and can act as a hydrogen bond acceptor, which may enhance solubility in polar aprotic and protic solvents.

Table 1: Predicted Solubility of 2-Amino-3-(methoxycarbonyl)benzoic Acid in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, 1,4-Dioxane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can accept hydrogen bonds and have moderate to high polarity, which will effectively solvate the polar functional groups of the solute. The high solubility of the related 2-amino-3-methylbenzoic acid in such solvents supports this prediction.[5] |

| Polar Protic | Methanol, Ethanol, Propanol, Butanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the amino, carboxylic acid, and ester groups. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity.[5] |

| Nonpolar Aprotic | Toluene, Cyclohexane, Hexane | Low | The significant polarity of the solute molecule will lead to poor interactions with nonpolar solvents. The strong solute-solute interactions (crystal lattice energy) will not be overcome by weak solute-solvent interactions.[5] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity but are not strong hydrogen bond acceptors. Solubility is expected to be limited. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section outlines a standard protocol for this purpose.

Isothermal Saturation Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound at a specific temperature.[5]

Experimental Workflow:

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. digital.library.unt.edu [digital.library.unt.edu]

Spectral data of 2-Amino-3-(methoxycarbonyl)benzoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Amino-3-(methoxycarbonyl)benzoic acid

Introduction

2-Amino-3-(methoxycarbonyl)benzoic acid (CAS No: 253120-47-7) is an important aromatic compound featuring three distinct functional groups: a carboxylic acid, a primary amine, and a methyl ester.[1] Its molecular structure, with the formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol , makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[2]

The precise arrangement of these functional groups on the benzene ring dictates the compound's chemical reactivity and physical properties. For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide serves as a technical resource, providing a detailed analysis of the expected spectral data for 2-Amino-3-(methoxycarbonyl)benzoic acid. While publicly available experimental spectra for this specific compound are limited, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust interpretation of its characteristic spectral features. We will delve into the causality behind expected peak positions, splitting patterns, and fragmentation pathways, offering a predictive but scientifically grounded framework for analysis.

Molecular Structure and Functional Group Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key features of 2-Amino-3-(methoxycarbonyl)benzoic acid are an ortho-amino benzoic acid scaffold with an adjacent methoxycarbonyl group. This specific substitution pattern gives rise to unique electronic and steric effects that are reflected in its spectra.

Caption: Molecular structure of 2-Amino-3-(methoxycarbonyl)benzoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a complete structural assignment can be made.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 2-Amino-3-(methoxycarbonyl)benzoic acid, dissolved in a solvent like DMSO-d₆, we anticipate signals corresponding to the aromatic, amine, carboxylic acid, and methyl protons.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 ppm | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and undergoes rapid chemical exchange, resulting in a broad signal far downfield. |

| ~7.8 - 8.0 ppm | Doublet of Doublets | 1H | Aromatic H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, shifting it downfield. It is coupled to H-5 and H-4. |

| ~7.5 - 7.7 ppm | Triplet | 1H | Aromatic H-5 | This proton is coupled to two adjacent protons (H-4 and H-6), resulting in a triplet. |

| ~6.8 - 7.0 ppm | Doublet of Doublets | 1H | Aromatic H-4 | This proton is ortho to the electron-donating amino group, which shields it and shifts it upfield relative to the other aromatic protons. |

| ~5.0 - 6.0 ppm | Broad Singlet | 2H | Amine (-NH₂) | Similar to the carboxylic acid proton, amine protons undergo chemical exchange, leading to a broad signal. The chemical shift can vary with concentration and temperature. |

| ~3.9 ppm | Singlet | 3H | Methyl Ester (-OCH₃) | The methyl protons are not coupled to any other protons, resulting in a sharp singlet. Their position is characteristic of a methyl ester. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. With 9 carbon atoms in the molecule, we expect to see 9 distinct signals.

| Predicted Chemical Shift (δ) | Carbon Type | Assignment | Rationale |

| ~169.0 ppm | Quaternary (C=O) | Ester Carbonyl | Ester carbonyls are typically found in this region, slightly less deshielded than carboxylic acid carbonyls. |

| ~167.5 ppm | Quaternary (C=O) | Carboxylic Acid Carbonyl | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~148.0 ppm | Quaternary | C-2 (C-NH₂) | The carbon atom bonded to the electron-donating amino group is significantly shifted downfield. |

| ~135.0 ppm | CH | C-5 | Aromatic methine carbon. |

| ~132.0 ppm | CH | C-6 | Aromatic methine carbon, deshielded by the adjacent carboxylic acid. |

| ~122.0 ppm | Quaternary | C-1 (C-COOH) | The carbon bearing the carboxylic acid group. |

| ~118.0 ppm | CH | C-4 | Aromatic methine carbon, shielded by the ortho amino group. |

| ~115.0 ppm | Quaternary | C-3 (C-COOCH₃) | The carbon bearing the methoxycarbonyl group. |

| ~52.5 ppm | CH₃ | Methoxy Carbon (-OCH₃) | The methyl carbon of the ester group appears in a characteristic upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of 2-Amino-3-(methoxycarbonyl)benzoic acid is expected to be complex but highly informative, showing characteristic absorptions for all key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3400 - 3500 cm⁻¹ | N-H Asymmetric Stretch | Primary Amine (-NH₂) | Medium | Characteristic doublet for primary amines. |

| 3300 - 3400 cm⁻¹ | N-H Symmetric Stretch | Primary Amine (-NH₂) | Medium | The second peak of the primary amine doublet. |

| 2500 - 3300 cm⁻¹ | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong | This very broad band is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching bands. |

| ~3050 cm⁻¹ | C-H Stretch | Aromatic | Medium-Weak | Stretching vibrations of C-H bonds on the benzene ring. |

| ~2950 cm⁻¹ | C-H Stretch | Methyl (-CH₃) | Medium-Weak | Stretching vibration of the methyl group C-H bonds. |

| ~1720 cm⁻¹ | C=O Stretch | Ester | Strong | The ester carbonyl typically appears at a higher frequency than the carboxylic acid carbonyl. |

| ~1680 cm⁻¹ | C=O Stretch | Carboxylic Acid | Strong | The frequency is lowered due to intermolecular hydrogen bonding. This peak is key for confirmation. |

| ~1600, ~1470 cm⁻¹ | C=C Stretch | Aromatic Ring | Medium | Skeletal vibrations of the benzene ring. |

| ~1250 cm⁻¹ | C-O Stretch | Ester & Carboxylic Acid | Strong | Asymmetric C-O stretching vibrations are typically strong and appear in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under Electron Ionization (EI), the molecule is fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.

The molecular ion (M•+) peak for 2-Amino-3-(methoxycarbonyl)benzoic acid is expected at a mass-to-charge ratio (m/z) of 195. The fragmentation will be driven by the presence of the functional groups, leading to characteristic neutral losses.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 2-Amino-3-(methoxycarbonyl)benzoic acid in EI-MS.

-

Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to a fragment at m/z 164. This is often a prominent peak.

-

Loss of a methoxycarbonyl radical (•COOCH₃): Cleavage of the entire ester group results in a fragment at m/z 136.

-

Loss of water (H₂O): An "ortho effect" is possible between the adjacent carboxylic acid and amino groups, facilitating the loss of a water molecule to give a fragment at m/z 177.

-

Loss of a carboxyl radical (•COOH): Decarboxylation of the parent ion can lead to a fragment at m/z 150.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectral data, standardized and validated experimental procedures must be followed. The protocols described below represent best practices for the analysis of small organic molecules like 2-Amino-3-(methoxycarbonyl)benzoic acid.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Given the presence of both an amine and a carboxylic acid, DMSO-d₆ is often a preferred solvent to ensure complete dissolution and observation of exchangeable protons.

-

Vortex the sample until it is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup & Acquisition (300-500 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire a spectrum using a standard pulse program. A typical acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Attenuated Total Reflectance (ATR) - IR Spectroscopy Protocol

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrument Setup & Acquisition:

-

Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a Gas Chromatography (GC) inlet for the solution.

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

A mass spectrum is generated by plotting ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak (M•+) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying major fragment ions and the corresponding neutral losses to corroborate the proposed structure.

-

Conclusion

The comprehensive spectral analysis of 2-Amino-3-(methoxycarbonyl)benzoic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. The IR spectrum confirms the presence of all key functional groups—amine, carboxylic acid, and ester—through their characteristic vibrational frequencies. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern that serves as a structural fingerprint. Together, these techniques provide the authoritative data required by researchers and scientists to confidently use this versatile compound in their synthetic endeavors.

References

-

2-Amino-3-(methoxycarbonyl)benzoic acid, CAS NO:253120-47-7. (n.d.). IndiaMART. Retrieved January 4, 2026, from [Link]

-

bmse000692 2-amino-3-methoxybenzoic Acid. (n.d.). BMRB. Retrieved January 4, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

2-Amino-3-methoxycarbonylbenzoate | C9H8NO4-. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Benzoic acid, 2-amino-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. Retrieved January 4, 2026, from [Link]

-

2-Amino-3-methoxybenzoic acid. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. Retrieved January 4, 2026, from [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Benzoic acid, 2-(methylamino)-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

2-Amino-benzoic acid. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. (2017). Google Patents.

-

Amino acids. (n.d.). Medizinische Fakultät Münster. Retrieved January 4, 2026, from [Link]

-

3-(Methoxycarbonyl)benzoic acid | 1877-71-0. (n.d.). Alchem.Pharmtech. Retrieved January 4, 2026, from [Link]

-

Please provide the fragmentation pattern for Benzoic acid, 2-methyl. (2020). Chegg. Retrieved January 4, 2026, from [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2014). MDPI. Retrieved January 4, 2026, from [Link]

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021). Google Patents.

Sources

The Strategic deployment of 2-Amino-3-(methoxycarbonyl)benzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Unseen Architect in Drug Scaffolds

In the intricate world of medicinal chemistry, the selection of a building block is a critical decision that dictates the trajectory of a synthetic route and, ultimately, the pharmacological profile of a novel therapeutic agent. Among the vast arsenal of molecular starting points, 2-amino-3-(methoxycarbonyl)benzoic acid emerges as a uniquely versatile and strategically valuable scaffold. Its trifunctional nature, presenting an amine, a carboxylic acid, and a methyl ester on a compact aromatic ring, offers a rich tapestry of synthetic possibilities. This guide, intended for the discerning eye of researchers, scientists, and drug development professionals, delves into the core principles and practical applications of this powerful building block, illuminating the causality behind its use in the synthesis of complex, biologically active molecules. We will explore its synthesis, reactivity, and its pivotal role in the construction of key heterocyclic systems that form the backbone of numerous modern pharmaceuticals.

I. Physicochemical Properties and Strategic Advantages

The utility of 2-amino-3-(methoxycarbonyl)benzoic acid as a building block is rooted in its distinct chemical and physical characteristics. A comprehensive understanding of these properties is paramount for its effective deployment in a synthetic strategy.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Melting Point | 217-220 °C | [1] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in concentrated acids | [1] |

The strategic advantage of this molecule lies in the orthogonal reactivity of its three functional groups. The nucleophilic amino group, the electrophilic carboxylic acid, and the readily transformable methyl ester provide a playground for selective chemical modifications. The ortho-relationship between the amino and carboxylic acid moieties is particularly significant, predisposing the molecule to cyclization reactions that form crucial heterocyclic systems.

II. Synthesis of 2-Amino-3-(methoxycarbonyl)benzoic Acid: A Practical Approach

A reliable and scalable synthesis of 2-amino-3-(methoxycarbonyl)benzoic acid is the first step towards its utilization as a building block. While several synthetic strategies can be envisioned, a common and effective approach involves the selective monoesterification of 2-aminoterephthalic acid.

Experimental Protocol: Selective Monoesterification of 2-Aminoterephthalic Acid

This protocol outlines a general procedure for the selective synthesis of 2-amino-3-(methoxycarbonyl)benzoic acid.

Materials:

-

2-Aminoterephthalic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminoterephthalic acid (1 equivalent) in anhydrous methanol (sufficient to ensure stirring).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.1 equivalents) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is neutral to slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-amino-3-(methoxycarbonyl)benzoic acid.

Causality of Experimental Choices:

-

The use of a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acid chloride in situ, which then readily reacts with methanol. The reaction is performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride and the acid chloride intermediate.

-

Refluxing the reaction mixture provides the necessary activation energy for the esterification reaction to proceed at a reasonable rate.

-

The aqueous work-up with sodium bicarbonate neutralizes the excess acid and any remaining acidic byproducts.

-

Column chromatography is a standard and effective method for purifying the desired monoester from any unreacted starting material or the diester byproduct.

III. The Role of 2-Amino-3-(methoxycarbonyl)benzoic Acid in the Synthesis of Bioactive Heterocycles

The strategic arrangement of functional groups in 2-amino-3-(methoxycarbonyl)benzoic acid makes it an ideal precursor for the synthesis of a variety of medicinally important heterocyclic scaffolds.

A. Quinazolinones: A Privileged Scaffold in Medicinal Chemistry

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[2] The sedative-hypnotic drug methaqualone is a well-known example of a quinazolinone derivative.[3][4][5][6]

The synthesis of the quinazolinone core often involves the condensation of an anthranilic acid derivative with an appropriate cyclizing agent. 2-Amino-3-(methoxycarbonyl)benzoic acid serves as a valuable synthon in this context, where the amino and carboxylic acid groups participate in the cyclization, and the ester group can be further functionalized.

Diagram: General Synthesis of Quinazolinones

Caption: A conceptual synthetic workflow.

V. Conclusion and Future Perspectives

2-Amino-3-(methoxycarbonyl)benzoic acid stands as a testament to the power of strategic functional group placement in a building block. Its inherent reactivity profile, coupled with its synthetic accessibility, makes it a valuable asset in the medicinal chemist's toolbox. The ability to readily access key heterocyclic scaffolds such as quinazolinones, and potentially more complex systems, positions this molecule as a key player in the ongoing quest for novel therapeutic agents. As the demand for structurally diverse and potent drug candidates continues to grow, the strategic deployment of versatile building blocks like 2-amino-3-(methoxycarbonyl)benzoic acid will undoubtedly play an increasingly critical role in shaping the future of drug discovery.

VI. References

-

Liao, Z. Y., Yeh, W. H., Liao, P. Y., Liu, Y. T., Chen, Y. C., Chen, Y. H., ... & Chien, T. C. (2018). Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones. Organic & Biomolecular Chemistry, 16(24), 4482-4494.

-

ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

-

New Journal of Chemistry. Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. [Link]

-

Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

-

Rhodium.ws. A survey of reported synthesis of methaqualone and some positional and structural isomers. [Link]

-

PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

-

ResearchGate. Selective monoesterification of symmetrical diols using resin-bound triphenylphosphine. [Link]

-

National Institutes of Health. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. [Link]

-

PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]

-

ResearchGate. Selective esterification of phthalic acids in two ionic liquids at high temperatures using a thermostable lipase of Bacillus thermocatenulatus: A comparative study. [Link]

-

ACS Publications. Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). [Link]

-

UNODC. Recommended methods for the identification and analysis of methaqualone/mecloqualone. [Link]

-

PubMed. Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. [Link]

-

LookChem. 3-Amino-4-(methoxycarbonyl)benzoic acid. [Link]

-

Google Patents. Therapeutic compositions containing methaqualone.

-

PubMed. Synthesis of methaqualone and its diphasic titration in pure and tablet forms. [Link]

-

National Institutes of Health. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]

-

PubMed. Selective Esterification of Phosphonic Acids. [Link]

-

Google Patents. Preparation method of 2-amino-3-chlorobenzoic methyl ester.

-

Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

Sources

- 1. Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. US4054658A - Therapeutic compositions containing methaqualone - Google Patents [patents.google.com]

- 6. Synthesis of methaqualone and its diphasic titration in pure and tablet forms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Reactivity of the Amino Group in 2-Amino-3-(methoxycarbonyl)benzoic Acid

Introduction

2-Amino-3-(methoxycarbonyl)benzoic acid is a multifaceted aromatic compound featuring three distinct functional groups: a primary amino group, a carboxylic acid, and a methyl ester. This unique trifunctional arrangement makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds that are often pursued in medicinal chemistry and materials science. The reactivity of each functional group is intricately modulated by the electronic and steric influences of its neighbors on the benzene ring.

This technical guide offers an in-depth exploration of the chemical behavior of the amino group in 2-Amino-3-(methoxycarbonyl)benzoic acid. We will dissect the structural and electronic factors that govern its reactivity, providing a mechanistic rationale for its behavior in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of a molecule's reactivity begins with a thorough analysis of its physical and structural characteristics.

Table 1: Physicochemical Properties of 2-Amino-3-(methoxycarbonyl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| CAS Number | 2794812 (Parent Acid) | PubChem[1] |

| Appearance | Solid | |

| Melting Point | Data not readily available | |

| Solubility | Soluble in many organic solvents |

Structural and Electronic Effects

The reactivity of the amino group at the C2 position is significantly attenuated compared to that of aniline. This reduction in reactivity is a direct consequence of the electronic and steric environment created by the adjacent carboxylic acid and methoxycarbonyl groups.

-

Electronic Deactivation: Both the carboxylic acid (-COOH) at C1 and the methoxycarbonyl (-COOCH₃) group at C3 are electron-withdrawing groups (EWGs). Through their inductive effects, they pull electron density away from the benzene ring. This deactivation reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its nucleophilicity and basicity. The amino group in aniline, by contrast, is an electron-donating group that activates the aromatic ring towards electrophilic substitution.[2]

-

Steric Hindrance: The presence of the methoxycarbonyl group ortho to the amino group introduces significant steric bulk. This spatial obstruction hinders the approach of electrophiles and other reactants to the nitrogen atom, further impeding its reactivity.[3][4][5] This is a critical consideration when planning reactions such as N-alkylation or N-acylation with sterically demanding reagents.

-

Intramolecular Hydrogen Bonding: The proximity of the amino group to the methoxycarbonyl group allows for the formation of an intramolecular hydrogen bond between an N-H proton and the carbonyl oxygen of the ester. This interaction can further decrease the availability of the nitrogen's lone pair for external reactions by locking it in a specific conformation.

Reactivity and Key Chemical Transformations of the Amino Group

Despite its deactivation, the amino group in 2-Amino-3-(methoxycarbonyl)benzoic acid participates in a range of important chemical transformations. However, reaction conditions often need to be tailored to overcome its diminished reactivity.

N-Acylation

N-acylation is a fundamental reaction for the protection of amino groups and the synthesis of amides.[6][7] For 2-Amino-3-(methoxycarbonyl)benzoic acid, this reaction can be achieved using standard acylating agents like acyl chlorides or anhydrides. Due to the reduced nucleophilicity of the amino group, the reaction may require the use of a base catalyst or elevated temperatures to proceed at a reasonable rate.

Exemplary Protocol: N-Acetylation

-

Dissolve 2-Amino-3-(methoxycarbonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Diazotization

The conversion of the primary aromatic amino group to a diazonium salt via reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) is a cornerstone of aromatic chemistry. Derivatives of anthranilic acid readily undergo diazotization.[8] The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups.

For ortho-substituted benzoic acid diazonium salts, heating can lead to the replacement of the diazonium group with a hydroxyl group.[9] In some cases, the diazonium salt derived from anthranilic acid can decompose to form benzyne, a highly reactive intermediate.[10]

Workflow for Diazotization and Subsequent Functionalization

Caption: General workflow for the diazotization of 2-Amino-3-(methoxycarbonyl)benzoic acid and subsequent conversion to various functionalized products.

Intramolecular Cyclization and Heterocycle Synthesis

The true synthetic power of 2-Amino-3-(methoxycarbonyl)benzoic acid lies in its ability to serve as a precursor for heterocyclic systems through intramolecular cyclization reactions.[11][12][13][14] The adjacent amino and carboxylic acid/ester functionalities are perfectly positioned to participate in ring-forming reactions, leading to valuable scaffolds such as quinazolines, benzodiazepines, and other fused heterocycles.[8]

For example, condensation of the amino group with a suitable carbonyl-containing compound, followed by intramolecular cyclization and aromatization, can lead to the formation of quinazolinone derivatives, which are prevalent in many biologically active molecules.

Conceptual Pathway for Quinazolinone Synthesis

Caption: A conceptual two-step pathway for the synthesis of quinazolinone derivatives starting from 2-Amino-3-(methoxycarbonyl)benzoic acid.

Conclusion

The amino group in 2-Amino-3-(methoxycarbonyl)benzoic acid exhibits a nuanced reactivity profile, characterized by a general deactivation due to the electronic and steric effects of its neighboring substituents. While this reduced reactivity necessitates more tailored reaction conditions for standard transformations like N-acylation, it also opens the door to highly valuable applications, most notably as a precursor in the synthesis of complex heterocyclic structures. A thorough understanding of the interplay between the functional groups is paramount for any scientist aiming to successfully incorporate this versatile building block into a synthetic strategy. The strategic manipulation of its reactivity allows for the efficient construction of molecular architectures relevant to drug discovery and advanced materials.

References

-

Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Benzyne Chemistry. Chemical Reviews, 112(6), 3550–3577. [Link]

- Filo. (2025).

-

Shetty, P., et al. (n.d.). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Research Journal of Pharmacy and Technology. [Link]

-

Jameel, R. K., & Mohamed, S. K. (2019). Synthesis of some acridine and acridone derivatives. ResearchGate. [Link]

-

Buncel, E., et al. (1998). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Lisensky, G. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Chemical Education Xchange. [Link]

-

PubChem. (n.d.). 2-Amino-3-methoxycarbonylbenzoate. PubChem. [Link]

-

Kasséhin, U. C., et al. (2013). Electronic and steric effects in the control of the Anilinium chloride catalyzed condensation reaction between Aldones and 4-Phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry. [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Overseas. [Link]

-

PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. PubChem. [Link]

-

Plevová, K., et al. (2020). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. [Link]

-

ResearchGate. (n.d.). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. ResearchGate. [Link]

-

Boumoud, B., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

-

Appchem. (n.d.). Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)-. Appchem. [Link]

-

KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. [Link]

-

ChemSynthesis. (n.d.). methyl 2-aminobenzoate. ChemSynthesis. [Link]

-

MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

- Google Patents. (n.d.). Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.

-

ResearchGate. (n.d.). Preparation of N-acylated amines. ResearchGate. [Link]

-

Fujisaki, F., et al. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin. [Link]

-

ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

-

MDPI. (2021). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. [Link]

-

Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology. [Link]

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

-

Beilstein Journals. (n.d.). Search Results. Beilstein Journals. [Link]

-

University of Copenhagen Research Portal. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. University of Copenhagen. [Link]

Sources

- 1. 2-Amino-3-methoxycarbonylbenzoate | C9H8NO4- | CID 7162321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 3. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. academicjournals.org [academicjournals.org]

- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. What products are formed when the sodium salt of anthranilic acid is diaz.. [askfilo.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. mdpi.com [mdpi.com]

- 12. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Search Results [beilstein-journals.org]

- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]

The Strategic Influence of the Methoxycarbonyl Group in the Reactivity of 2-Amino-3-(methoxycarbonyl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(methoxycarbonyl)benzoic acid is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a precursor for complex heterocyclic scaffolds. The reactivity of this molecule is governed by a delicate interplay of electronic and steric effects originating from its three distinct functional groups: an activating amino group, a deactivating carboxylic acid group, and a strategically positioned methoxycarbonyl group. This guide provides an in-depth analysis of the pivotal role the methoxycarbonyl group plays in modulating the chemical behavior of the parent molecule. We will explore its influence on electrophilic aromatic substitution, its critical function as a reaction partner in cyclization cascades, and its impact on the reactivity of the adjacent amino and carboxylic acid moieties. This document serves as a technical resource for researchers aiming to leverage the unique chemical architecture of this versatile building block in medicinal chemistry and materials science.

Foundational Principles: Electronic and Steric Landscape

The chemical personality of 2-Amino-3-(methoxycarbonyl)benzoic acid is dictated by the combined influence of its substituents. The methoxycarbonyl group (-COOCH₃), positioned meta to the carboxylic acid and ortho to the amino group, exerts powerful electronic and steric effects that are fundamental to understanding its reaction dynamics.

Electronic Effects: An Electron-Withdrawing Influence

The methoxycarbonyl group is a moderate electron-withdrawing group (EWG). This character arises from two primary electronic phenomena:

-

Inductive Effect (-I): The electronegative oxygen atoms in the ester group pull electron density away from the aromatic ring through the sigma (σ) bond framework.

-

Resonance Effect (-M): The carbonyl group can withdraw electron density from the benzene ring via delocalization of π-electrons, creating resonance structures that place a positive charge on the ring.

Collectively, these effects decrease the electron density of the aromatic system, rendering it less susceptible to electrophilic attack compared to benzene or aniline. The carboxylic acid group at position 1 further contributes to this deactivation. In contrast, the amino group (-NH₂) at position 2 is a potent electron-donating group (EDG) through resonance (+M), which strongly activates the ring. The overall reactivity is a nuanced balance of these opposing forces.

Steric Hindrance: A Gatekeeper for Reactivity

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[1][2] The methoxycarbonyl group is sterically demanding and its placement at the 3-position creates significant congestion around the neighboring functional groups and ring positions.

-

Hindrance at the Amino Group: The bulk of the -COOCH₃ group can partially block the approach of reagents to the ortho-amino group, potentially slowing down reactions like acylation or alkylation.

-

Hindrance at Ring Position 4: For electrophilic aromatic substitution, the methoxycarbonyl group creates a steric barrier at position 4, making this site less accessible to incoming electrophiles, even though it is electronically activated by the amino group.[3][4]

Role in Key Reaction Classes

The electronic and steric properties of the methoxycarbonyl group are not mere theoretical concepts; they actively direct the course of chemical transformations.

Directing Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution is a classic example of competing directing effects.

| Functional Group | Position | Electronic Effect | Directing Influence |

| -NH₂ | 2 | Activating (+M) | ortho, para (positions 4, 6) |

| -COOCH₃ | 3 | Deactivating (-M, -I) | meta (positions 1, 5) |

| -COOH | 1 | Deactivating (-M, -I) | meta (positions 3, 5) |

The powerful activating and ortho, para-directing nature of the amino group dominates. Therefore, electrophiles are primarily directed to positions 4 and 6. However, the final product distribution is heavily influenced by the steric hindrance imposed by the methoxycarbonyl group, which disfavors substitution at the sterically congested position 4.[1][3] Consequently, electrophilic attack often occurs preferentially at the less hindered position 6.

A Crucial Participant in Heterocyclic Synthesis

Perhaps the most significant role of the methoxycarbonyl group in this molecule is its participation in intramolecular cyclization reactions. The ortho-relationship between the amino group and the methoxycarbonyl group provides a perfect scaffold for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals.

A prime example is the synthesis of quinazolinone derivatives. This transformation leverages the nucleophilicity of the amino group and the electrophilicity of the ester's carbonyl carbon.

Experimental Protocol: Synthesis of a Substituted Quinazolinone

This protocol describes a general procedure for the condensation of 2-Amino-3-(methoxycarbonyl)benzoic acid with an amine to form a quinazolinone ring system, a common core in medicinal chemistry.

-

Reaction Setup: To a solution of 2-Amino-3-(methoxycarbonyl)benzoic acid (1.0 eq.) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or Dowtherm A, add the primary amine (1.2 eq.).

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.1 eq.) to facilitate the reaction.[5]

-

Heating: Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the reaction progress by TLC or LC-MS. The reaction involves an initial amidation followed by an intramolecular cyclization-dehydration.

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities. The crude product can be further purified by recrystallization or column chromatography.

Modulating Acidity and Nucleophilicity

The methoxycarbonyl group also fine-tunes the reactivity of the adjacent functional groups:

-

Increased Acidity of the Carboxylic Acid: As an EWG, the methoxycarbonyl group helps to stabilize the carboxylate anion formed upon deprotonation of the carboxylic acid. This inductive stabilization increases the acidity (lowers the pKa) of the -COOH group compared to benzoic acid itself.[6]

-

Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the -COOCH₃ group reduces the electron density on the nitrogen atom of the amino group, making it less nucleophilic than the amino group in aniline or anthranilic acid. This can affect the rates of reactions such as acylation and alkylation.

Advanced Applications: Aryne Intermediate Generation

The parent molecule is a valuable precursor for generating the highly reactive 3-(methoxycarbonyl)benzyne intermediate. This is typically achieved through the diazotization of the amino group, followed by the loss of N₂ and CO₂.[6]

-

Diazotization: The amino group is converted to a diazonium salt using a reagent like isoamyl nitrite in an aprotic solvent.

-

Decomposition: The resulting diazonium carboxylate is unstable and readily decomposes, eliminating nitrogen gas and carbon dioxide to form the aryne.

The methoxycarbonyl group remains on the aryne intermediate, influencing its subsequent trapping reactions (e.g., Diels-Alder cycloadditions or nucleophilic additions), thereby providing a pathway to highly functionalized and complex aromatic products.

Conclusion

The methoxycarbonyl group in 2-Amino-3-(methoxycarbonyl)benzoic acid is far from a passive spectator. It is a key architectural element that actively shapes the molecule's reactivity through a combination of potent electronic and steric effects. It deactivates the ring towards electrophilic attack while simultaneously creating steric bias, it modulates the properties of its neighboring functional groups, and most importantly, it serves as an essential handle for the construction of complex heterocyclic systems of high value in drug discovery and materials science. A thorough understanding of its role is paramount for any scientist seeking to exploit this versatile building block for synthetic innovation.

References

-

Chemistry Stack Exchange . (2016). Why is methoxy group an electron donating group? Available at: [Link]

-

PubMed Central . (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Available at: [Link]

-

Chemistry LibreTexts . (2019). 19.7: An Explanation of Substituent Effects. Available at: [Link]

-

Chemistry LibreTexts . (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]

-

Quora . (2022). What is the order of ortho, para and meta products for steric hinderance? Available at: [Link]

-

Organic Chemistry Portal . (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]

- 6. 2-Methoxy-3-methoxycarbonylbenzoic Acid|CAS 288099-33-2 [benchchem.com]

A Technical Guide to the Thermal Stability and Degradation of 2-Amino-3-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-3-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a unique molecular architecture that dictates its behavior under thermal stress. Understanding its thermal stability and degradation profile is paramount for ensuring the integrity, safety, and efficacy of drug manufacturing processes and final products. This in-depth technical guide provides a comprehensive analysis of the thermal properties of 2-Amino-3-(methoxycarbonyl)benzoic acid. Leveraging foundational principles of thermal analysis and drawing parallels with structurally related compounds, this guide elucidates the experimental methodologies for assessing thermal stability, predicts potential degradation pathways, and offers insights into the characterization of decomposition products.

Introduction: The Significance of 2-Amino-3-(methoxycarbonyl)benzoic Acid in Pharmaceutical Development

2-Amino-3-(methoxycarbonyl)benzoic acid is a substituted anthranilic acid derivative that serves as a crucial building block in medicinal chemistry. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of therapeutic agents. The stability of this intermediate under various processing conditions, particularly temperature, is a critical quality attribute that can influence reaction kinetics, impurity profiles, and the overall success of a synthetic route. Thermal degradation can lead to the formation of unwanted byproducts, potentially impacting the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its thermal behavior is not merely an academic exercise but a practical necessity in drug development.

Assessing Thermal Stability: A Methodological Approach

The evaluation of thermal stability is accomplished through a suite of thermoanalytical techniques that monitor the physical and chemical properties of a substance as a function of temperature. For a crystalline organic molecule like 2-Amino-3-(methoxycarbonyl)benzoic acid, the primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[1] This technique is fundamental for determining the temperature at which a material begins to decompose and the extent of mass loss at different temperatures.

A typical TGA experiment is designed to provide reproducible and accurate data on the thermal stability of the analyte.